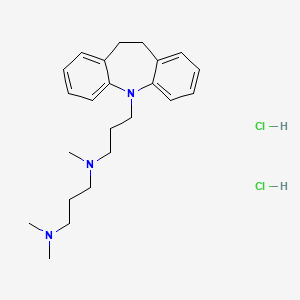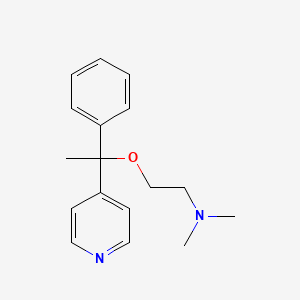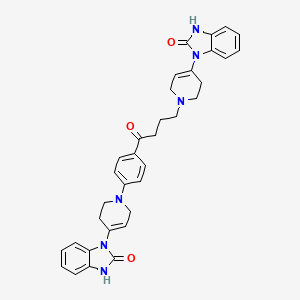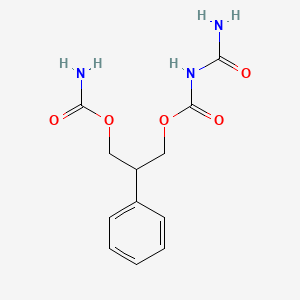
(1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone” is an impurity of Demiditraz, which is an acaricide agent . It has a molecular formula of C19H18N2O and a molecular weight of 290.36 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. The molecular weight is known to be 290.36 .Scientific Research Applications
Synthesis Methods
- A versatile method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been developed, showcasing its potential for various scientific applications (Zhan et al., 2019).
- Novel thieno[2,3-b]-thiophene derivatives have been synthesized, indicating the compound's utility in developing new materials or molecular structures (Mabkhot et al., 2010).
Antibacterial Applications
- A study on 1-(aryl)-2-(1H-imidazol-1-yl)methanones revealed significant antibacterial activity, suggesting its potential use in antibiotic development (Chandra et al., 2020).
Structural and Binding Analysis
- Research on the crystal structure of related compounds, such as (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone, highlights its significance in understanding molecular interactions and designing new compounds (Sokol et al., 2011).
Antiproliferative Activities in Cancer Research
- Synthesis of new conjugates similar to (1-Benzyl-1H-Imidazol-2-yl)(2,3-Dimethylphenyl)Methanone demonstrated considerable cytotoxicity against various human cancer cell lines, making them promising candidates for cancer treatment (Mullagiri et al., 2018).
Luminescence Sensing
- Novel lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylates exhibited fluorescence sensing capabilities, suggesting applications in chemical detection and analysis (Shi et al., 2015).
Fluorescence Properties and Probe Development
- Research on the synthesis and fluorescence properties of related compounds indicates potential for developing new fluorescent probes, useful in various scientific fields (Wen-yao, 2012).
Optical and Electrical Properties
- Studies on the synthesis and characterization of oligobenzimidazoles related to the compound show significant optical and electrical properties, making them suitable for use in electronic and optoelectronic devices (Anand & Muthusamy, 2018).
properties
CAS RN |
944267-48-5 |
|---|---|
Product Name |
(1-benzyl-1H-imidazol-2-yl)(2,3-dimethylphenyl)methanone |
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B602276.png)



![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)
![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)
